Tert-butyl 2-amino-2-methylpropanoate hydrochloride Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 84758-81-6
VCID: VC21220165
InChI: InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H
SMILES: CC(C)(C)OC(=O)C(C)(C)N.Cl
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol

Tert-butyl 2-amino-2-methylpropanoate hydrochloride

CAS No.: 84758-81-6

Cat. No.: VC21220165

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-2-methylpropanoate hydrochloride - 84758-81-6

Specification

CAS No. 84758-81-6
Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
IUPAC Name tert-butyl 2-amino-2-methylpropanoate;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H
Standard InChI Key YZKDXIFGPWUKTI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C)(C)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)N.Cl

Introduction

Chemical Identity and Properties

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is an amino acid derivative characterized by its distinct molecular structure and physical properties. The compound is identified by CAS Number 84758-81-6 and possesses a molecular formula of C8H18ClNO2 with a molecular weight of 195.687 g/mol . Its IUPAC name is tert-butyl 2-amino-2-methylpropanoate hydrochloride, though it is known by several synonyms including alpha-aminoisobutyric acid t-butyl ester, tert-butyl 2-methylalaninate, and 2-amino-2-methylpropionic acid tert-butyl ester .

Physical and Chemical Characteristics

The compound typically appears as a white powder and demonstrates specific solubility characteristics that make it suitable for various applications . It is readily soluble in water and 1% acetic acid solutions, facilitating its use in aqueous reaction conditions . Additional calculated physical properties include a polar surface area (PSA) of 52.32000 Ų and a partition coefficient (LogP) of 2.56770, indicating its moderate lipophilicity .

Structural Features

The molecular structure of tert-butyl 2-amino-2-methylpropanoate hydrochloride consists of a central amino acid core with methyl substitutions at the alpha carbon and a tert-butyl ester group. Its SMILES notation is CC(C)(C)OC(=O)C(C)(C)N, which represents its chemical connectivity . The InChI Key is LSVYCJILORYVCD-UHFFFAOYSA-N, providing a standardized digital representation of the compound's structure .

PropertyValue
CAS Number84758-81-6
Molecular FormulaC8H18ClNO2
Molecular Weight195.687 g/mol
Physical FormWhite powder
SolubilitySoluble in water or 1% acetic acid
PSA52.32000 Ų
LogP2.56770
IUPAC Nametert-butyl 2-amino-2-methylpropanoate hydrochloride
InChI KeyLSVYCJILORYVCD-UHFFFAOYSA-N

Synthesis Methods

The production of tert-butyl 2-amino-2-methylpropanoate hydrochloride can be achieved through various synthetic routes, with different approaches offering advantages depending on scale requirements and available starting materials.

Synthesis from 2-amino-2-methylpropionitrile

One documented synthesis method utilizes 2-amino-2-methylpropionitrile as the starting material. This approach involves a two-step process beginning with a reduction reaction to generate an intermediate, followed by amidation in an alkaline solution . This method is notable for its industrial applicability, as it features a short synthetic route, relatively low cost, and mild reaction conditions that are environmentally friendly .

Chemical Transformations and Reaction Conditions

The synthesis pathway typically involves carefully controlled reaction conditions. For example, in pharmaceutical research applications, the compound has been prepared through reactions involving triphosgene in toluene/ethyl acetate mixtures at temperatures ranging from 0-80°C for 12 hours, followed by treatment with diisopropylethylamine (DIPEA) in dichloromethane at temperatures ranging from 0°C to room temperature .

Applications in Research and Industry

Tert-butyl 2-amino-2-methylpropanoate hydrochloride has found significant applications across multiple fields, with particular importance in pharmaceutical research and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been employed in the development of antischistosomal urea carboxylic acid derivatives, where it contributes to the formation of compounds with potential therapeutic applications . In such research, the compound's incorporation into target molecules affects properties such as logD, polar surface area, and ultimately, biological activity against Schistosoma mansoni parasites .

Peptide Chemistry

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is utilized in peptide synthesis, where it can serve as a building block for introducing alpha,alpha-disubstituted amino acid residues into peptide sequences. These modifications can impart unique conformational properties and enhanced stability to peptide-based therapeutic candidates.

Research Applications

Structure-Activity Relationships

Research involving tert-butyl 2-amino-2-methylpropanoate hydrochloride has contributed to understanding structure-activity relationships in drug development.

Role in Medicinal Chemistry

When incorporated into drug candidates, the structural features of tert-butyl 2-amino-2-methylpropanoate contribute to specific physicochemical properties that influence biological activity. For instance, in antischistosomal research, compounds containing this moiety have demonstrated varying degrees of effectiveness against parasites, with some showing significant worm burden reduction percentages .

Influence on Compound Properties

The following table illustrates how incorporation of this compound into larger molecular structures can influence key drug-like properties:

Compound PropertyTypical RangeImpact on Drug Development
LogD 7.4-1.9 to 3.1Affects membrane permeability and distribution
Polar Surface Area (PSA)63.7 to 84.2 ŲInfluences bioavailability and penetration of biological barriers
Solubility3.1 to >100 μg/mLDetermines formulation approaches and bioavailability
Metabolic StabilityVariableAffects compound half-life and dosing requirements

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